molecular formula C11H14ClN B13122714 (S)-1-(3-Chloro-4-methylphenyl)but-3-en-1-amine

(S)-1-(3-Chloro-4-methylphenyl)but-3-en-1-amine

Cat. No.: B13122714
M. Wt: 195.69 g/mol
InChI Key: ZKRVLYHLMKYSMI-NSHDSACASA-N
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Description

(S)-1-(3-Chloro-4-methylphenyl)but-3-en-1-amine is an organic compound characterized by the presence of a chiral center, a chloro-substituted aromatic ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chloro-4-methylphenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloro-4-methylphenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted aromatic compounds.

Scientific Research Applications

(S)-1-(3-Chloro-4-methylphenyl)but-3-en-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloro-4-methylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Chlorophenyl)but-3-en-1-amine
  • (S)-1-(4-Methylphenyl)but-3-en-1-amine
  • (S)-1-(3-Chloro-4-methylphenyl)butan-1-amine

Uniqueness

(S)-1-(3-Chloro-4-methylphenyl)but-3-en-1-amine is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and binding affinity. The chiral center also adds to its uniqueness, as it can exist in enantiomeric forms with different biological activities.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(1S)-1-(3-chloro-4-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H14ClN/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h3,5-7,11H,1,4,13H2,2H3/t11-/m0/s1

InChI Key

ZKRVLYHLMKYSMI-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC=C)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(CC=C)N)Cl

Origin of Product

United States

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